molecular formula C20H20F2N6S2 B3618630 [4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

Cat. No.: B3618630
M. Wt: 446.5 g/mol
InChI Key: SORHBTUNKWEWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluoroaniline groups and a diethylcarbamodithioate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The introduction of fluoroaniline groups is achieved through nucleophilic substitution reactions, where 4-fluoroaniline reacts with the triazine core under controlled conditions. Finally, the diethylcarbamodithioate moiety is introduced via a reaction with diethylamine and carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the fluoroaniline groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, [4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with similar antimicrobial activity.

Uniqueness

What sets [4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate apart from these similar compounds is its unique combination of a triazine ring with fluoroaniline and diethylcarbamodithioate groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6S2/c1-3-28(4-2)20(29)30-19-26-17(23-15-9-5-13(21)6-10-15)25-18(27-19)24-16-11-7-14(22)8-12-16/h5-12H,3-4H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORHBTUNKWEWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC=C(C=C2)F)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate
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[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

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